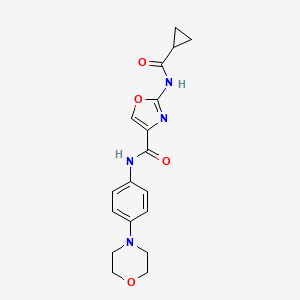

2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide

Description

BenchChem offers high-quality 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c23-16(12-1-2-12)21-18-20-15(11-26-18)17(24)19-13-3-5-14(6-4-13)22-7-9-25-10-8-22/h3-6,11-12H,1-2,7-10H2,(H,19,24)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVYWRMQBAZMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

- A cyclopropanecarboxamide moiety

- An oxazole ring

- A morpholinophenyl group

This structural diversity is believed to contribute to its varied biological activities.

Research indicates that compounds with oxazole derivatives often exhibit biological activities through various mechanisms, including:

- Inhibition of Enzymatic Activity : Oxazole derivatives can act as inhibitors of certain enzymes involved in metabolic pathways. For example, they may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, thereby affecting cell proliferation and survival .

- Modulation of Cellular Signaling : The compound may influence signaling pathways related to apoptosis and inflammation, potentially through modulation of AMPK (AMP-activated protein kinase) pathways, which are crucial for energy homeostasis and cellular stress responses .

Antimicrobial Activity

A review of oxazole derivatives highlighted their antibacterial potential against various pathogens. In studies, compounds similar to 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |

|---|---|---|

| 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide | TBD | TBD |

| Standard Drug (Ampicillin) | 3.28 | 3.36 |

These results indicate that the compound may possess comparable efficacy to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | TBD | Apoptosis induction |

| Study B | MCF-7 (Breast Cancer) | TBD | Cell cycle arrest |

These findings suggest a promising role in cancer therapeutics, warranting further investigation into its efficacy and safety .

Case Study 1: Antibacterial Efficacy

In a comparative study, 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide was tested alongside standard antibiotics against common bacterial strains. The results indicated that the compound exhibited significant inhibition zones comparable to those of the reference drugs, suggesting its potential as a novel antibacterial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that this compound could significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide exhibit significant anticancer properties. For example, studies have shown that derivatives of oxazole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structure allows it to interact with various biological targets, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthetic Pathways

The synthesis of 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide typically involves multi-step organic reactions that create the desired oxazole structure while incorporating the cyclopropanecarboxamide moiety. Various synthetic routes have been explored, optimizing yield and purity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how modifications to the compound's structure can enhance its efficacy and reduce toxicity. For instance, variations in substituents on the morpholine ring or alterations in the oxazole framework can significantly affect biological activity.

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of compounds related to 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide in treating various diseases, including cancer and chronic inflammatory conditions. These trials aim to establish optimal dosing regimens and identify potential side effects.

Comparative Efficacy Studies

Comparative studies with existing drugs have shown promising results, with some derivatives demonstrating superior activity against specific cancer cell lines compared to standard treatments like chemotherapy agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-(cyclopropanecarboxamido)-N-(4-morpholinophenyl)oxazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxazole-4-carboxamide core via cyclization of precursors such as β-ketoamides or α-azido ketones under thermal or catalytic conditions.

- Step 2 : Introduction of the cyclopropanecarboxamido group using coupling agents (e.g., HATU or EDC) to react cyclopropanecarboxylic acid derivatives with the oxazole intermediate.

- Step 3 : Functionalization of the aromatic amine (4-morpholinophenyl) via nucleophilic substitution or Buchwald-Hartwig amination . Key challenges include optimizing regioselectivity during cyclopropane attachment and minimizing side reactions in the presence of morpholine substituents.

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and cyclopropane geometry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- Infrared (IR) Spectroscopy : Identification of amide (C=O stretch at ~1650–1700 cm) and morpholine (C-O-C stretch at ~1100 cm) functional groups.

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening often involves:

- Enzyme Inhibition Assays : Testing against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity Studies : Cell viability assays (e.g., MTT or resazurin-based) in cancer or primary cell lines to identify IC values.

- Solubility and Stability Profiling : PBS or DMSO solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale applications?

Strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) to improve efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) for better cyclopropane coupling.

- Purification Techniques : Gradient column chromatography or recrystallization to isolate high-purity product.

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. What experimental approaches resolve discrepancies in reported biological activity data?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional activity).

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.

- Statistical Robustness : Use larger sample sizes and standardized protocols (e.g., NIH guidelines) to reduce variability .

Q. How to design studies investigating its interaction with cytochrome P450 enzymes?

Methodologies include:

- In Vitro Metabolism : Incubate the compound with human liver microsomes and NADPH, followed by LC-MS/MS to identify metabolites.

- CYP Inhibition Assays : Fluorescent probe substrates (e.g., CYP3A4 with midazolam) to quantify IC values.

- Molecular Docking : In silico modeling (e.g., AutoDock Vina) to predict binding modes to CYP active sites .

Q. What strategies are effective for analyzing its pharmacokinetic (PK) properties in preclinical models?

Key steps:

- Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions.

- Tissue Distribution : Radiolabeled compound (e.g., C) tracked via scintillation counting in organs.

- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate AUC, , and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.